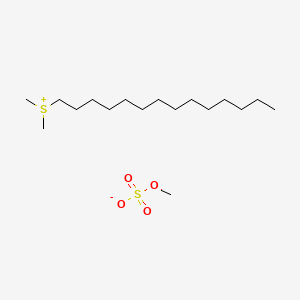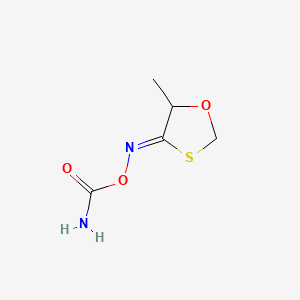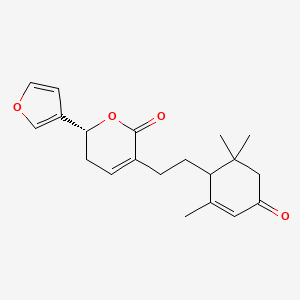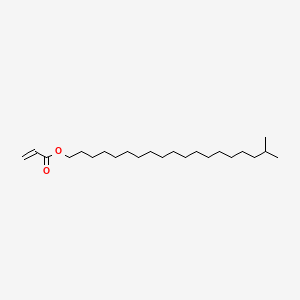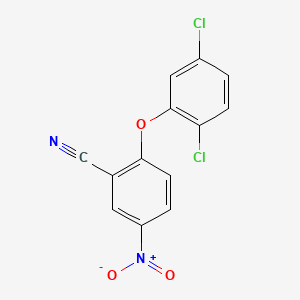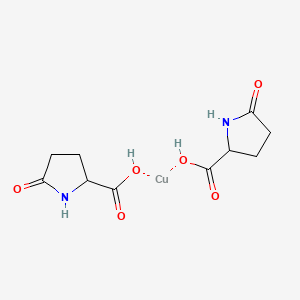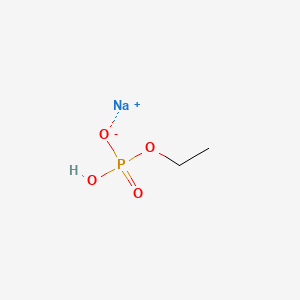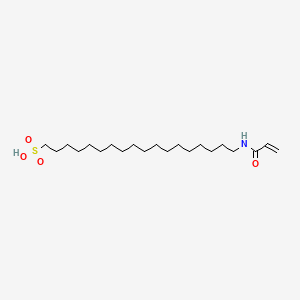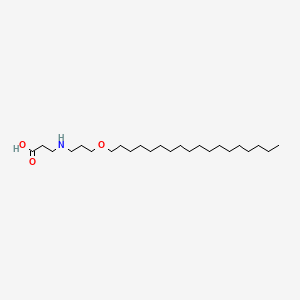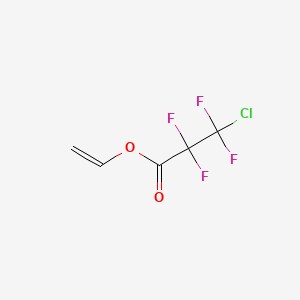
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C5H3ClF4O2. . This compound is characterized by its unique structure, which includes both vinyl and fluorinated groups, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with vinyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Polymerization: The vinyl group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen chloride are used.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-2,2,3,3-tetrafluoropropanoic acid derivatives.
Addition Reactions: Products include 3-chloro-2,2,3,3-tetrafluoropropanoic acid derivatives with additional halogen atoms.
Polymerization: The resulting polymers exhibit unique properties such as high thermal stability and chemical resistance.
Aplicaciones Científicas De Investigación
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability.
Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that have affinity for fluorinated molecules.
Pathways Involved: It can modulate biochemical pathways related to fluorine metabolism and incorporation into biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Vinyl 3-chloro-2,2,3,3-tetrafluoropropanoate
- Vinyl 3-chloro-2,2,3,3-tetrafluorobutanoate
- Vinyl 3-chloro-2,2,3,3-tetrafluoropentanoate
Uniqueness
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is unique due to its specific combination of vinyl and fluorinated groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
84145-19-7 |
|---|---|
Fórmula molecular |
C5H3ClF4O2 |
Peso molecular |
206.52 g/mol |
Nombre IUPAC |
ethenyl 3-chloro-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C5H3ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H,1H2 |
Clave InChI |
HLZZKBZAPCCVIE-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)C(C(F)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


